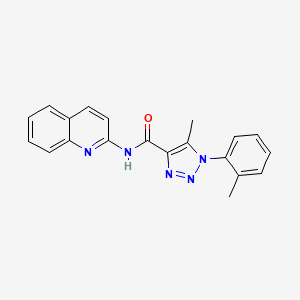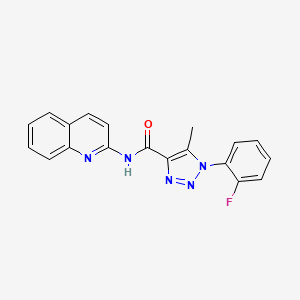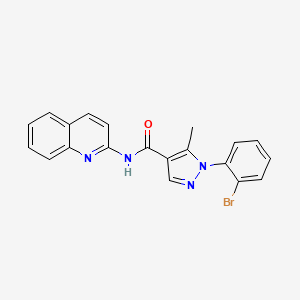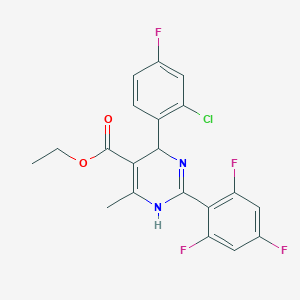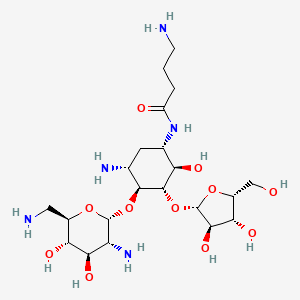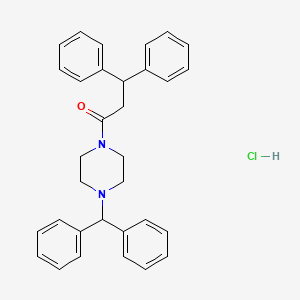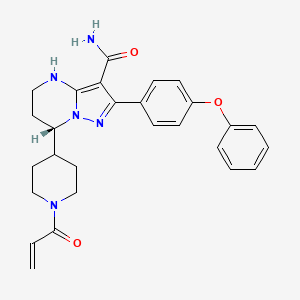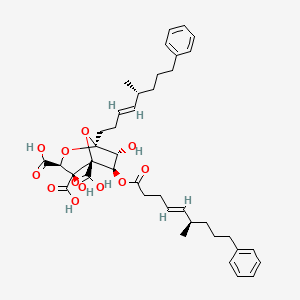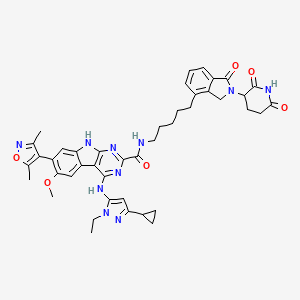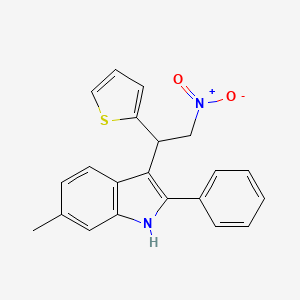
Rociletinib
描述
罗西替尼是一种第三代表皮生长因子受体酪氨酸激酶抑制剂,旨在治疗具有特定突变的非小细胞肺癌。 它被设计为靶向并抑制表皮生长因子受体突变形式的活性,特别是那些带有 T790M 耐药突变的,这是一种对第一代表皮生长因子受体抑制剂产生耐药的常见原因 .
作用机制
罗西替尼通过选择性抑制表皮生长因子受体突变形式的活性(包括 T790M 突变)来发挥作用。 它与受体酪氨酸激酶结构域共价结合,阻止其活化以及随后促进肿瘤生长和存活的信号通路 。 这种选择性抑制有助于克服对第一代表皮生长因子受体抑制剂的耐药性,并为治疗非小细胞肺癌提供了一种靶向方法 .
生化分析
Biochemical Properties
Rociletinib interacts with the epidermal growth factor receptor (EGFR), a protein that regulates cell proliferation and signal transduction . This compound is a small-molecule, orally available, mutant-selective covalent inhibitor of commonly mutated forms of EGFR .
Cellular Effects
This compound has been used in trials studying the treatment and prevention of non-small cell lung cancer . It has shown to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in the transporter-overexpressing cancer cells .
Molecular Mechanism
This compound is an EGFR inhibitor active in preclinical models of EGFR-mutated NSCLC with or without T790M . It inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates .
Temporal Effects in Laboratory Settings
This compound has shown to have a variable exposure with up to 79% CV and no accumulation (3.7 hours half-life) . It has been observed that the only common dose-limiting adverse event was hyperglycemia .
Dosage Effects in Animal Models
In enzymatic experiments, this compound showed dose-dependent tumor response and better activity, which was verified in transgenic mice experiments .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . The mutated EGFR gene overproduces EGFR protein, which ultimately causes several types of cancer .
Transport and Distribution
This compound is orally available and is distributed within cells and tissues where it interacts with the EGFR . It inhibits ABCG2 efflux function, thus increasing the cellular accumulation of the transporter substrate anticancer drugs .
Subcellular Localization
This compound targets the EGFR, a transmembrane glycoprotein, and is localized at the cell membrane where it interacts with the receptor .
准备方法
罗西替尼可以通过缩合反应合成,该反应涉及易于获得的原料,例如 5-三氟甲基尿嘧啶 。制备方法包括多个步骤,包括中间体的形成及其在受控条件下的后续反应。 罗西替尼的工业生产通常涉及优化这些合成路线,以确保最终产品的产率和纯度高 .
化学反应分析
罗西替尼经历各种化学反应,包括取代和缩合反应。这些反应中常用的试剂包括三氟甲基尿嘧啶和其他芳香族化合物。 这些反应形成的主要产物是中间体,最终导致罗西替尼的形成 .
科学研究应用
罗西替尼因其在治疗具有特定表皮生长因子受体突变的非小细胞肺癌方面的潜力而被广泛研究。 它已显示出对带有 T790M 突变的肿瘤具有显著活性,这种突变对第一代表皮生长因子受体抑制剂具有耐药性 。 此外,罗西替尼已被探索作为一种探针,通过放射性碘化来监测肺癌中表皮生长因子受体突变 。 它的应用扩展到药物化学领域,在那里它作为开发新型酪氨酸激酶抑制剂的模型化合物 .
相似化合物的比较
罗西替尼与其他第三代表皮生长因子受体酪氨酸激酶抑制剂(如奥西替尼和纳扎替尼)进行比较。 虽然所有这些化合物都靶向 T790M 突变,但罗西替尼对野生型表皮生长因子受体的活性最小,这降低了脱靶效应的风险 。 另一方面,奥西替尼在临床试验中已显示出更好的无进展生存期,目前在临床开发中处于最先进阶段 。 纳扎替尼也表现出类似的突变选择性和对野生型表皮生长因子受体的保留 .
类似化合物
- 奥西替尼
- 纳扎替尼
- 吉非替尼
- 厄洛替尼
属性
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025958 | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374640-70-6 | |
| Record name | Rociletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rociletinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11907 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROCILETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


